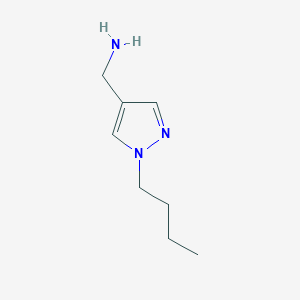

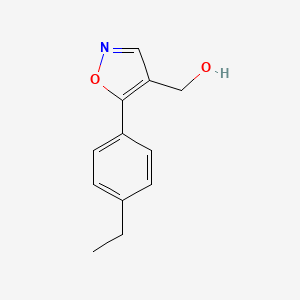

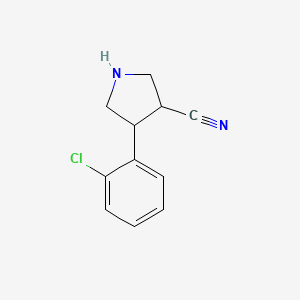

(1-butyl-1H-pyrazol-4-yl)methanamine

Overview

Description

Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms . They are used in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

Pyrazoles can be synthesized through several strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system .Molecular Structure Analysis

The molecular structure of pyrazoles consists of a five-membered ring with three carbon atoms and two adjacent nitrogen atoms .Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions. For example, they can react with boronic acid to form boronic esters .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazoles can vary widely depending on the specific compound. For example, some pyrazoles are colorless to yellow viscous liquids or lumps or semi-solids .Scientific Research Applications

Neuroprotection in Parkinson's Disease

Research has demonstrated that caffeine and A2A adenosine receptor inactivation, which may involve mechanisms related to pyrazole compounds, offers neuroprotective effects in models of Parkinson's Disease. This insight supports the potential therapeutic application of pyrazole derivatives in neurodegenerative diseases, highlighting their significance in medical research aimed at mitigating Parkinson's disease symptoms and progression (Chen et al., 2001).

Anti-inflammatory Applications

Pyrazole derivatives have been synthesized and investigated for their topical anti-inflammatory properties. One such study on substituted pyrazolo corticoids demonstrated significant local activity with minimal systemic effects, indicating their potential as effective treatments for inflammatory conditions, especially for conditions requiring topical applications (Hannah et al., 1975).

Hemoglobinopathies Treatment

Oral sodium phenylbutyrate, a compound related to pyrazole, has been evaluated in clinical trials for its ability to increase fetal hemoglobin levels in patients with homozygous beta thalassemia and sickle-beta-thalassemia. The study suggested that sodium phenylbutyrate can potentially ameliorate the clinical severity of these conditions, marking a significant advance in the treatment of hemoglobinopathies (Collins et al., 1995).

Effects on Colonic Health

Butyrate, a short-chain fatty acid produced by the microbial fermentation of dietary fibers, has been investigated for its role in colonic health. Studies have explored the effects of butyrate on inflammation and oxidative stress in the colonic mucosa of patients with ulcerative colitis, suggesting that butyrate has potential therapeutic effects in maintaining colonic health and managing inflammatory bowel diseases (Hamer et al., 2010).

Mechanism of Action

The mechanism of action of pyrazoles in biological systems is complex and depends on the specific derivative. Some pyrazole derivatives have been found to exhibit anti-inflammatory effects by inhibiting NO and PGE 2 production and cytokines production (TNF-α, IL-6, IL-1β) in LPS-induced RAW264.7 macrophage at 10 μM concentration .

Safety and Hazards

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry. Their popularity has skyrocketed since the early 1990s . Therefore, the development of new synthetic methods and the discovery of new biological activities of pyrazole derivatives are promising directions for future research .

properties

IUPAC Name |

(1-butylpyrazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-2-3-4-11-7-8(5-9)6-10-11/h6-7H,2-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUYHPVGSVDEOID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-butyl-1H-pyrazol-4-yl)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol](/img/structure/B1488421.png)

![3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1488426.png)

![1-{[(Cyclopropylmethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1488431.png)

![3-(azetidin-3-yl)-2-ethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1488438.png)

![6-(2-aminoethyl)-1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1488440.png)